N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate hydrazine derivative in a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes by blocking their active sites. Additionally, its hydrazone moiety can interact with various biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. The presence of dichloro and methoxy groups enhances its reactivity and potential for forming stable complexes with metal ions, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C22H17Cl2N3O3 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-20-16(11-17(23)12-19(20)24)13-25-27-22(29)15-7-9-18(10-8-15)26-21(28)14-5-3-2-4-6-14/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
WJYNSGDYFORWFG-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.